Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Description
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a sulfonylphenylcarbamoyl group and an ethyl carboxylate. The 3-bromophenyl carbamoyl moiety introduces steric bulk and electronic effects due to bromine’s electronegativity and size. This compound shares structural motifs common in pharmaceutical intermediates, such as sulfonamide and carbamate functionalities, which are often exploited for hydrogen bonding and target interaction .
Properties
IUPAC Name |
ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c1-2-29-20(26)23-10-12-24(13-11-23)30(27,28)18-8-6-15(7-9-18)19(25)22-17-5-3-4-16(21)14-17/h3-9,14H,2,10-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKJUHPFAQCXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-bromophenyl isocyanate with 4-aminobenzenesulfonyl chloride to form the carbamoyl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazine ring.
Esterification: Finally, the compound is esterified with ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in the inflammatory cascade or interfere with signaling pathways critical for cancer cell survival.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
A. Ethyl 4-[(4-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate ()
- Key Difference : Replaces the 3-bromophenyl group with a 4-(ethoxycarbonyl)phenyl moiety.
- Impact : The ethoxycarbonyl group enhances hydrophilicity compared to bromine, reducing logP (predicted XLogP3: ~3.1 vs. target compound’s ~3.5). This substitution may alter solubility and metabolic stability .
B. Ethyl 4-[(3-Acetamido-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate ()
- Key Difference : Features a 3-acetamido-4-ethoxybenzenesulfonyl group.
- target’s ~532 g/mol) .
Heterocyclic Modifications
A. Ethyl 4-[4-[(4-Ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate ()
B. Ethyl 4-[4-[(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate ()
- Key Difference : Substitutes bromine with fluorine and adds an ethyl group on the benzothiazole.
Sulfonyl-Linked Functional Groups
Structural and Physicochemical Data
| Compound (Reference) | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Notable Features |
|---|---|---|---|---|---|
| Target Compound | 532.6 | ~3.5 | 8 | 7 | 3-Bromophenyl, carbamoyl sulfonyl |
| Ethyl 4-(4-Ethoxycarbonylphenyl analog (3) | ~499 | ~3.1 | 9 | 8 | Ethoxycarbonyl, increased polarity |
| Benzothiazole analog (8) | 532.6 | ~3.1 | 8 | 7 | Benzothiazole, planar aromatic system |
| Fluorinated benzothiazole analog (15) | 550.5 | ~3.3 | 8 | 7 | Fluorine-enhanced metabolic stability |
| Glycine-linked sulfonamide (6) | ~529 | ~3.8 | 9 | 10 | Flexible glycine spacer |
Conformational and Crystallographic Insights
- The piperazine ring in similar compounds adopts a chair conformation, as observed in crystallographic studies (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide; ).
Biological Activity
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C21H24BrN3O4S
- Molecular Weight : 485.4 g/mol
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Piperazine Ring : The piperazine structure is generated through cyclization reactions involving appropriate precursors.
- Introduction of Sulfonyl Group : This is achieved via sulfonation reactions, typically using sulfonyl chlorides.
- Carbamoylation : The bromophenyl group is introduced through amide bond formation, utilizing carbodiimide coupling agents.
- Esters Formation : The final step involves esterification to yield the ethyl ester form of the compound.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing neurological functions.
Case Studies and Research Findings
Research has shown promising results related to the compound's biological activities:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency.
- Antimicrobial Properties : The compound showed effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.
Data Table: Biological Activity Summary
| Study Type | Target Organism/Cell Line | Observed Effect | IC50 (µM) |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | Significant cell death | 12.5 |
| Antimicrobial | Staphylococcus aureus | Inhibition of bacterial growth | 15.0 |
| Anticancer | MCF-7 Breast Cancer Cells | Induction of apoptosis | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
